![molecular formula C16H23ClN2O2 B2779094 N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide CAS No. 2411271-27-5](/img/structure/B2779094.png)
N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide, commonly known as BMOXA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. BMOXA is a selective antagonist of the muscarinic acetylcholine receptor subtype M1, which is involved in various physiological processes such as memory and learning.
Applications De Recherche Scientifique
BMOXA has been widely used in neuroscience research to study the role of M1 receptors in various physiological processes such as memory and learning. Studies have shown that BMOXA can selectively block the M1 receptor without affecting other subtypes, which makes it a valuable tool for investigating the specific functions of M1 receptors. BMOXA has also been used to study the effects of M1 receptor antagonists on cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
BMOXA acts as a competitive antagonist of the M1 receptor by binding to the receptor's orthosteric site and preventing the binding of acetylcholine. This results in the inhibition of downstream signaling pathways that are involved in various physiological processes such as memory and learning.
Biochemical and Physiological Effects:
BMOXA has been shown to have significant effects on cognitive function in animal models. Studies have demonstrated that BMOXA can improve memory and learning in rats with cognitive impairments. BMOXA has also been shown to have neuroprotective effects against oxidative stress and inflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMOXA is its selectivity for the M1 receptor, which allows for the specific investigation of the functions of this receptor subtype. However, the low yield of the synthesis method and the relatively high cost of the compound can be limiting factors for lab experiments.
Orientations Futures
There are several potential future directions for BMOXA research. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another area of research is the investigation of the effects of M1 receptor antagonists on other physiological processes such as inflammation and pain. Additionally, the development of more selective M1 receptor antagonists could lead to the identification of new therapeutic targets for the treatment of cognitive disorders such as Alzheimer's disease.
Conclusion:
In conclusion, BMOXA is a valuable tool for investigating the specific functions of the M1 receptor in various physiological processes such as memory and learning. Its selective antagonism of the M1 receptor has significant implications for neuroscience research, and its neuroprotective effects make it a potential therapeutic agent for the treatment of cognitive disorders. Further research is needed to fully understand the potential applications of BMOXA in neuroscience and drug development.
Méthodes De Synthèse
The synthesis of BMOXA involves a multi-step process that starts with the reaction of 4-hydroxybenzyl alcohol with methylamine, followed by the protection of the resulting amine with tert-butoxycarbonyl (Boc) group. The protected amine is then reacted with 4-(chloromethyl)oxane to obtain the intermediate product, which is further reacted with 2-chloroacetyl chloride to yield BMOXA. The overall yield of this synthesis method is around 20%.
Propriétés
IUPAC Name |
N-[[4-[benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-19(12-14-5-3-2-4-6-14)16(7-9-21-10-8-16)13-18-15(20)11-17/h2-6H,7-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOAJRGACXBUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CCOCC2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)-2-chloroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

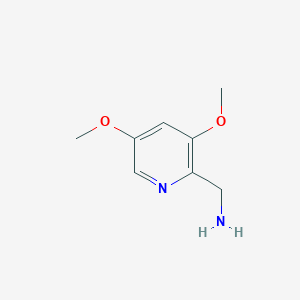


![[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2779017.png)
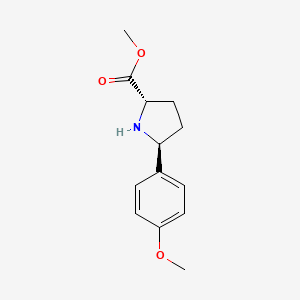
![2,6-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2779019.png)

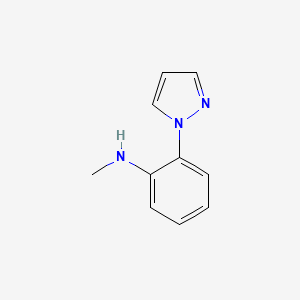


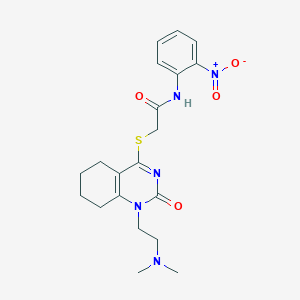
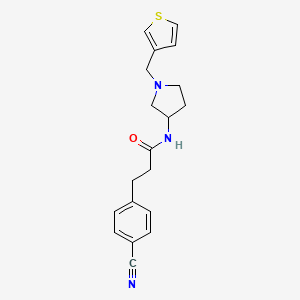
![Ethyl 1-{2-[2-(sec-butylamino)-2-oxoethyl]-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate](/img/structure/B2779032.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2779034.png)